molecular formula C7H4BrClF2 B1433243 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene CAS No. 1373921-07-3

2-(Bromomethyl)-1-chloro-3,4-difluorobenzene

Cat. No.: B1433243
CAS No.: 1373921-07-3
M. Wt: 241.46 g/mol
InChI Key: QQNVQIPCUVOBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-chloro-3,4-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-chloro-3,4-difluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent product quality. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentrations, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-chloro-3,4-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Electrophilic Aromatic Substitution: Reactions are conducted using strong acids like sulfuric acid or nitric acid, often at low temperatures to control the reaction rate.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted benzene derivatives, depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

2-(Bromomethyl)-1-chloro-3,4-difluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring further enhances its reactivity by stabilizing the transition state during chemical reactions. This compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1-chloro-4-fluorobenzene
  • 2-(Bromomethyl)-1-chloro-3-fluorobenzene
  • 2-(Bromomethyl)-1-chloro-2,4-difluorobenzene

Uniqueness

2-(Bromomethyl)-1-chloro-3,4-difluorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This unique structure influences its reactivity and makes it a valuable intermediate in the synthesis of specialized compounds.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNVQIPCUVOBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257010
Record name 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-07-3
Record name 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Reactant of Route 3
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.